1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine
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Overview
Description
1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine is a chemical compound with the molecular formula C9H11BrN2 It is a derivative of pyridine and pyrrolidine, featuring a bromine atom at the 5-position of the pyridine ring and an amine group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine typically involves the bromination of 2-pyridinylpyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile; temperatures ranging from 0°C to room temperature.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, and substituted amines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of reduced pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Bromo-2-pyridinyl)acetonitrile: A compound with a similar pyridine ring structure but with a nitrile group instead of a pyrrolidine ring.
N-(5-Bromo-2-pyridinyl)-2-pyridinecarboxamide: A compound with a similar pyridine ring structure but with a carboxamide group instead of a pyrrolidine ring.
Uniqueness: 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine is unique due to the presence of both the pyridine and pyrrolidine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H12BrN3 |
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Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-1-2-9(12-5-7)13-4-3-8(11)6-13/h1-2,5,8H,3-4,6,11H2 |
InChI Key |
VXRQVBVGACECNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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